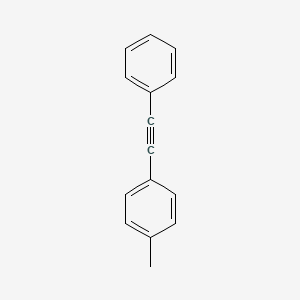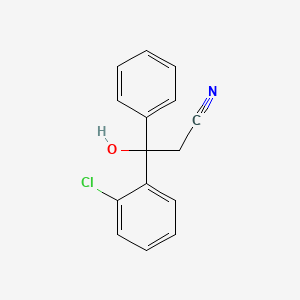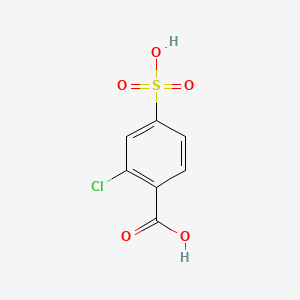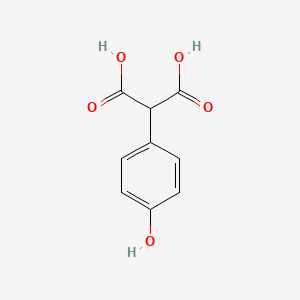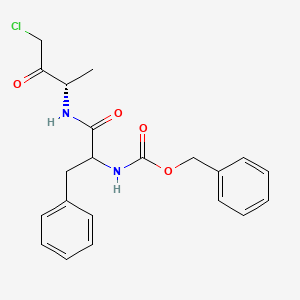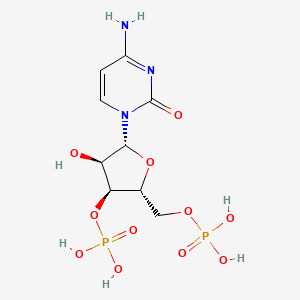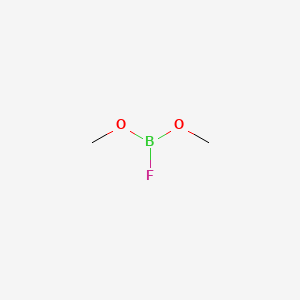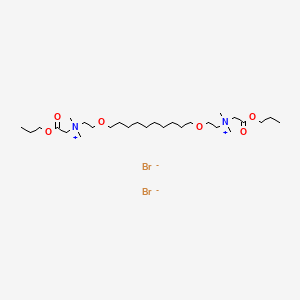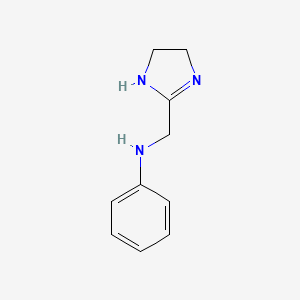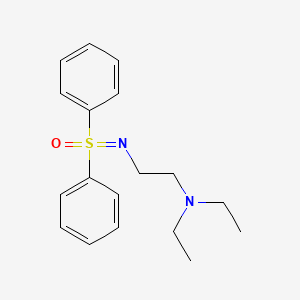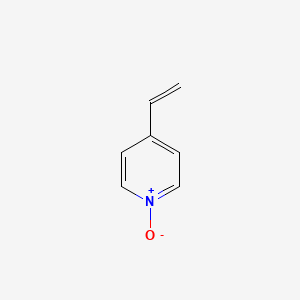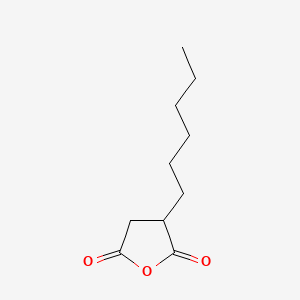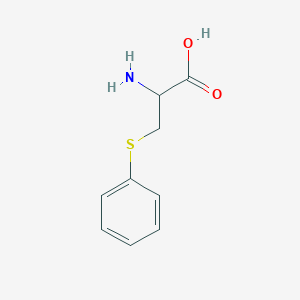
S-Phenylcysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-Phenylcysteine: is an organic compound that belongs to the class of amino acids It is characterized by the presence of a phenyl group attached to the sulfur atom of cysteine
准备方法
Synthetic Routes and Reaction Conditions: S-Phenylcysteine can be synthesized through several methods. One efficient method involves the use of tryptophan synthase in a chemoenzymatic process. This method starts with the reaction of magnesium and bromobenzene, followed by a Grignard reaction, hydrolysis, and enzymatic synthesis using tryptophan synthase . Another method involves reacting L-cysteine hydrochloride with a soluble single-valent copper salt and the diazonium salt of phenylamine .
Industrial Production Methods: Industrial production of this compound often employs the chemoenzymatic method due to its high yield and purity. This method uses inexpensive bromobenzene and results in a total yield of 81.3% with over 99.9% purity .
化学反应分析
Types of Reactions: S-Phenylcysteine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles like thiols or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols.
科学研究应用
S-Phenylcysteine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: this compound serves as a biomarker for benzene exposure, as it forms adducts with hemoglobin.
Industry: The compound is used in the production of various pharmaceuticals and as a reagent in chemical synthesis.
作用机制
The mechanism of action of S-Phenylcysteine involves its interaction with specific molecular targets and pathways. In the context of its use as a biomarker for benzene exposure, this compound forms adducts with hemoglobin, which can be detected and quantified . As an antiretroviral agent, it is believed to inhibit HIV protease, thereby preventing the maturation of viral particles .
相似化合物的比较
S-Benzylcysteine: Similar in structure but with a benzyl group instead of a phenyl group.
S-Methylcysteine: Contains a methyl group attached to the sulfur atom.
S-tert-Butylmercapto-L-cysteine: Features a tert-butyl group attached to the sulfur atom.
Uniqueness: S-Phenylcysteine is unique due to its phenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly useful in specific applications, such as its role as a biomarker for benzene exposure and its potential as an antiretroviral agent.
属性
CAS 编号 |
5437-52-5 |
|---|---|
分子式 |
C9H11NO2S |
分子量 |
197.26 g/mol |
IUPAC 名称 |
2-amino-3-phenylsulfanylpropanoic acid |
InChI |
InChI=1S/C9H11NO2S/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12) |
InChI 键 |
XYUBQWNJDIAEES-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SCC(C(=O)O)N |
规范 SMILES |
C1=CC=C(C=C1)SCC(C(=O)O)N |
Key on ui other cas no. |
5437-52-5 |
物理描述 |
Off-white powder; [Sigma-Aldrich MSDS] |
序列 |
X |
同义词 |
3-phenylcysteine beta-phenylcysteine S-phenylcysteine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


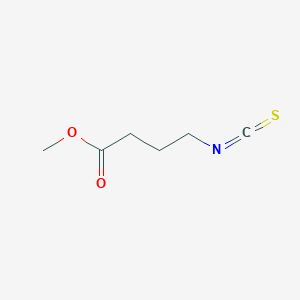
![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride](/img/structure/B1622908.png)
